(4-Chloro-3-methoxypyridin-2-yl)methanol
Overview
Description
“(4-Chloro-3-methoxypyridin-2-yl)methanol” is a chemical compound with the molecular formula C7H8ClNO2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of “(4-Chloro-3-methoxypyridin-2-yl)methanol” involves complex chemical reactions. Pyrrolidine, a nitrogen heterocycle, is often used in the synthesis of such compounds . The synthesis process can involve ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “(4-Chloro-3-methoxypyridin-2-yl)methanol” is characterized by a pyridine ring, which is a basic heterocyclic aromatic organic compound . The molecule has a molecular weight of 173.6 .Chemical Reactions Analysis
The chemical reactions involving “(4-Chloro-3-methoxypyridin-2-yl)methanol” are complex and can involve various reagents and conditions . For example, Grignard reagents can be added to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C to afford 2-substituted pyridines .Scientific Research Applications
- Schiff bases and their metal complexes have garnered attention due to their extensive applications. These complexes play a crucial role as antimicrobial agents . Further research could explore the specific mechanisms by which this compound exhibits antimicrobial activity.
- The compound’s structure suggests it may possess antioxidant properties. Investigating its ability to scavenge free radicals and protect against oxidative stress could be valuable .
- While limited antibacterial activity has been observed for certain compounds targeting AcpS-PPTase, it’s essential to consider both AcpS-PPTase and Sfp-PPTase enzymes for effective antibacterial agents .
- Evaluating the compound’s impact on Mycobacterium tuberculosis could provide insights into its anti-tubercular properties. In vitro assays, such as the MTT assay, can determine its inhibitory concentration (IC50) .
Antimicrobial Properties
Antioxidant Potential
Antibiotic Activity
Anti-Tubercular Potential
properties
IUPAC Name |
(4-chloro-3-methoxypyridin-2-yl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2/c1-11-7-5(8)2-3-9-6(7)4-10/h2-3,10H,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRRJUHDGVMYLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=C1CO)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-3-methoxypyridin-2-yl)methanol |
Synthesis routes and methods
Procedure details
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